1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride is a heterocyclic compound belonging to the benzodiazepine class. It features a seven-membered azepine ring fused to a benzene ring, with an amino group at position 1 and a carbonyl group at position 2. This compound has served as a key intermediate in the synthesis of various biologically active molecules, particularly in exploring novel therapeutic agents. [, ]
This compound falls under the category of privileged scaffolds in medicinal chemistry, which are core structures frequently utilized in the design of therapeutic agents. Its unique bicyclic structure contributes to its diverse biological activities and potential applications in various fields, including pharmacology and materials science .
The synthesis of 1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride can be achieved through several methodologies, with the Ugi reaction being one of the most notable. This method allows for the formation of substituted benzazepinone derivatives in a one-pot reaction, enhancing efficiency and reducing waste.
The molecular structure of 1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride features a bicyclic system that includes a six-membered aromatic ring fused to a seven-membered nitrogen-containing ring (azepine). The presence of an amino group at position 1 and a carbonyl group at position 2 contributes to its reactivity and biological activity.
This structural information highlights the compound's potential interactions in biological systems due to its functional groups .
1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride can undergo various chemical reactions that expand its utility in synthetic chemistry:
The mechanism of action for 1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes. Its structural features allow it to mimic natural substrates or ligands in biological pathways.
Research indicates that derivatives of this compound may exhibit:
1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride has several significant applications:
This compound can also be utilized in the synthesis of novel materials and as a precursor for various industrial chemicals .
Solid-Phase Peptide Synthesis (SPPS) provides a robust platform for constructing the benzo[d]azepinone core through controlled stepwise assembly on insoluble polymeric resins. The Fmoc/t-Butyl strategy is particularly advantageous due to its orthogonality: The base-labile 9-fluorenylmethoxycarbonyl (9-fluorenylmethoxycarbonyl) group protects the α-amino group during chain elongation, while acid-labile t-Butyl-based groups shield reactive side chains [4] [5]. For benzodiazepinone synthesis, the C-terminal amino acid (e.g., an appropriately functionalized tyrosine derivative) is first anchored to 4-hydroxymethylphenoxy-based linkers via esterification. Subsequent deprotection with 20% piperidine in dimethylformamide removes the 9-fluorenylmethoxycarbonyl group, liberating the amine for cyclization. Microwave-assisted SPPS significantly enhances ring-closing efficiency by improving resin solvation and reducing reaction times from hours to minutes [7].
Critical to benzo-fused azepinone formation is the implementation of pseudoproline dipeptide derivatives at strategic positions. These handle structures prevent aggregation during chain elongation—a common issue in sequences prone to secondary structure formation. Post-assembly, the linear precursor undergoes acidolytic cleavage (95% trifluoroacetic acid with scavengers) simultaneously liberating the peptide and deprotecting side chains, followed by spontaneous or facilitated lactamization to form the seven-membered ring [4] [9].
Table 1: SPPS Parameters for Benzo[d]azepinone Core Synthesis
Parameter | Fmoc/t-Butyl Strategy | Boc/Benzyl Strategy |
---|---|---|
Resin Linker | 4-Hydroxymethylphenoxy | Chloromethylated polystyrene |
Nα-Deprotection | Piperidine (20–50% in dimethylformamide) | Trifluoroacetic acid (30–50% in dichloromethane) |
Side Chain Deprotection | Concurrent with cleavage | Hydrogen fluoride |
Cyclization Efficiency | 85–92% (microwave-assisted) | 70–78% |
Key Limitation | Aspartimide formation risk | Repetitive TFA exposure compromises yield |
Dioxopiperazine formation constitutes a major side reaction during lactamization, especially when aspartic acid or glycine residues neighbor the cyclization site. This degradation pathway initiates through nucleophilic attack by the N-terminal amine on the C-terminal carbonyl before ring closure, forming a six-membered diketopiperazine instead of the desired seven-membered azepinone [4] [5]. Mitigation strategies include:
The 1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one scaffold permits regiocontrolled derivatization at three key positions: the fused aromatic ring (C6/C7), the amino group (N1), and the aliphatic carbons (C3/C4). Hydroboration-oxidation serves as a pivotal method for installing hydroxyl groups at C5 or C6 with substrate-dependent stereoselectivity. Using borane-dimethylsulfide complex in tetrahydrofuran at 0°C, the reaction favors C5 hydroxylation over C6 by a 3:2 ratio, producing (5S)-alcohols with >90% diastereomeric excess when starting from enantiopure precursors [3].
Catalytic methods significantly enhance regiocontrol: Rhodium(I) complexes (e.g., [Rh(cod)Cl]₂) redirect hydroboration to C6 with 8:1 selectivity, albeit with partial hydrogenation of the olefin (15–20% yield loss) [3]. Alternative approaches include:
Table 2: Regioselective Functionalization Techniques
Position | Method | Reagents/Conditions | Regioselectivity | Yield |
---|---|---|---|---|
C5 Hydroxyl | Hydroboration-oxidation | BH₃·SMe₂, THF; 0°C → H₂O₂/NaOH | 3:2 (C5:C6) | 75% |
C6 Hydroxyl | Rh-catalyzed hydroboration | [Rh(cod)Cl]₂, BH₃·THF; 25°C | 8:1 (C6:C5) | 60–65% |
C3 Ketone | Dess-Martin oxidation | Dess-Martin periodinane, CH₂Cl₂ | >99% | 88% |
Benzo C7 | Directed ortho-metalation | TMPMgBu, toluene; then I₂ | >20:1 | 82% |
Achieving enantiopure 1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one derivatives necessitates chiral catalysts during key synthetic steps. Rhodium-catalyzed asymmetric hydrogenation of enamide precursors (e.g., (Z)-3-aryl-1-(benzoyl)amino-4,5-dihydrobenzo[d]azepin-2(3H)-ones) using DuPhos ligands affords trans-3-substituted derivatives with >98% enantiomeric excess. Optimal conditions employ [Rh((R,R)-Et-DuPhos)(nbd)]SbF₆ (0.5 mol%) under 50 psi H₂ in methanol at 25°C [3].
For constructing the core scaffold enantioselectively, organometallic enantiomeric scaffolding with TpMo(CO)₂ complexes enables absolute stereocontrol. The sequence involves:
Additionally, enzymatic desymmetrization of prochiral 3,4-dihydrobenzo[d]azepin-2(1H)-ones using lipase B from Candida antarctica (CAL-B) in vinyl acetate selectively acetylates the (S)-alcohol at C3 (>90% enantiomeric excess), enabling kinetic resolution [3]. These methodologies collectively provide access to pharmacologically relevant enantiomers without requiring chiral chromatography.
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: